

Efavirenz-13C6 chemical structure and molecular weight.

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Compound of Interest		
Compound Name:	Efavirenz-13C6	
Cat. No.:	B15557931	Get Quote

Efavirenz-13C6: A Technical Overview for Researchers

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely employed as a component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) type 1.[1] Its isotopically labeled form, **Efavirenz-13C6**, in which six carbon atoms are replaced with the stable isotope ¹³C, serves as a critical internal standard for pharmacokinetic studies and therapeutic drug monitoring, enabling precise quantification in biological matrices through mass spectrometry-based methods.[2][3] This document provides a detailed technical guide on the chemical properties, mechanism of action, and relevant experimental protocols for **Efavirenz-13C6**.

Chemical Structure and Physicochemical Properties

Efavirenz-13C6 is structurally identical to Efavirenz, with the exception of the six carbon atoms in the benzoxazinone ring system, which are substituted with ¹³C isotopes. This labeling provides a distinct mass signature for mass spectrometry without altering the chemical behavior of the molecule.

Chemical Name: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-13C6[3][4]



Table 1: Physicochemical Data for Efavirenz-13C6

Property	Value	Source(s)
Molecular Formula	C ₈ ¹³ C ₆ H ₉ ClF ₃ NO ₂	[3]
Molecular Weight	321.60 g/mol	
321.63 g/mol	[5][6]	
325.66 g/mol	[2]	-
Monoisotopic Mass	321.0475197 Da	[5]
CAS Number	1261394-62-0	[2][7][6]
Parent Drug CAS	154598-52-4	[2][8]
Appearance	White to slightly pink crystalline powder	[9]
Solubility	Practically insoluble in water (<10 μg/mL)	[9]

Mechanism of Action

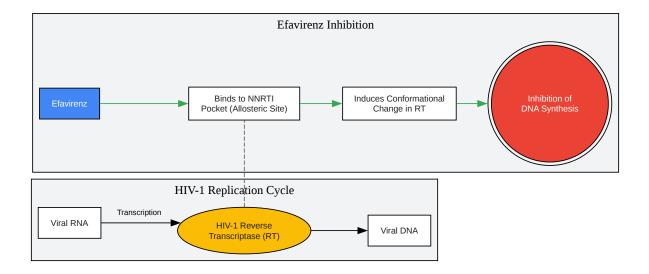
Efavirenz is a highly potent and specific non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates.[1][10]

The mechanism involves:

- Allosteric Binding: Efavirenz binds to a hydrophobic pocket on the HIV-1 RT enzyme, distinct from the active site. This is known as the NNRTI pocket.[9][11]
- Conformational Change: This binding induces a conformational change in the enzyme, altering the structure of the catalytic site.[11]
- Inhibition of Transcription: The distorted active site is unable to catalyze the conversion of viral RNA into DNA, thereby halting the viral replication process.[1][11]



This mechanism is specific to HIV-1 RT; Efavirenz shows no significant activity against HIV-2 RT or human DNA polymerases.[10][12]



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Efavirenz's allosteric inhibition of HIV-1 reverse transcriptase.

Experimental Protocols Synthesis and Purification of Efavirenz

The synthesis of Efavirenz has been streamlined over the years. A concise, semi-continuous flow synthesis has been developed, representing the shortest route to the drug.[13] A common final step in many synthetic routes is the cyclization of the amino alcohol precursor.

Protocol: Cyclization using Triphosgene[14][15]

• Objective: To cyclize (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol to form Efavirenz.



Materials:

- (S)-Amino alcohol precursor
- Triphosgene
- Tetrahydrofuran (THF)
- n-Heptane
- Aqueous sodium bicarbonate (5%)

Procedure:

- Dissolve the (S)-amino alcohol precursor in a mixture of n-heptane and THF.
- Cool the mixture to a temperature between -10°C and 0°C.
- Separately, dissolve triphosgene in THF.
- Add the triphosgene solution dropwise to the cooled amino alcohol solution over approximately 1 hour, maintaining the temperature below 0°C.
- After the addition is complete, add methanol and stir for 30 minutes.
- Add n-heptane and remove a portion of the solvent under vacuum.
- Add fresh n-heptane and THF to the reaction mass.
- Add 5% aqueous sodium bicarbonate and stir the mixture for 2 hours at room temperature.
- Separate the organic layer and wash it with deionized water.
- Concentrate the organic layer and crystallize the residue from n-heptane to yield pure Efavirenz.
- Purification: The obtained Efavirenz can be subjected to further recrystallization to achieve high chemical (>99.7%) and chiral (>99.9%) purity.[14]



Quantification of Efavirenz in Human Plasma by RP-HPLC

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying Efavirenz in plasma, for which **Efavirenz-13C6** would be the ideal internal standard when using LC-MS detection.

Objective: To develop and validate a method for the determination of Efavirenz in plasma samples.[16][17][18]

- Instrumentation & Reagents:
 - HPLC system with UV detector
 - C8 or C18 analytical column (e.g., X-Bridge® C8, 5 μm, 4.6×250 mm)[17]
 - Mobile Phase: Methanol or a mixture of Acetonitrile and Phosphate Buffer[16][17][18]
 - Diluent: Tert-butyl methyl ether[17]
 - Extraction Solvent: Ethyl acetate[16]
 - Internal Standard: Efavirenz-13C6 (for LC-MS) or another suitable compound like Indapamide (for HPLC-UV)[18]

Procedure:

- Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add the internal standard (Efavirenz-13C6). b. Add ethyl acetate as the extraction solvent. c. Vortex the mixture to ensure thorough mixing. d. Centrifuge to separate the organic and aqueous layers. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: X-Bridge® C8 (4.6×250 mm, 5 μm)[17]
 - Mobile Phase: Methanol[17]







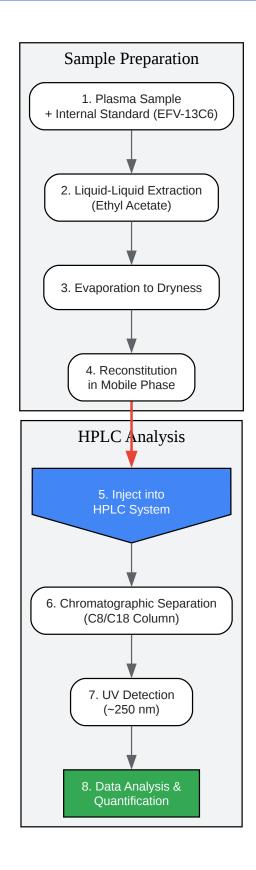
Flow Rate: 0.8 mL/min[17]

Detection Wavelength: 252 nm[17] (or 247 nm)[16][18]

Injection Volume: 10 μL[17]

 Analysis: a. Inject the prepared sample into the HPLC system. b. Record the chromatogram and determine the retention times and peak areas for Efavirenz and the internal standard. c. Construct a calibration curve using standards of known concentrations to quantify the Efavirenz concentration in the plasma sample.





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Workflow for Efavirenz quantification in plasma via RP-HPLC.



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